T 26c disodium salt

MMP13 inhibition Osteoarthritis Collagen degradation

Common MMP-13 inhibitors lack sufficient selectivity, confounding target validation. T 26c disodium salt (CAS 869298-22-6) addresses this with picomolar potency (IC₅₀ = 6.9 pM) and >2,600-fold selectivity over MMP-1, -2, -3, -7, -8, -9, -10, -12, -14, -17, -19. It achieves 87.4% inhibition of IL-1β/oncostatin M-induced collagen degradation at 0.1 μM, ensuring unambiguous attribution of cartilage protection to MMP-13 blockade. The disodium salt formulation enhances aqueous solubility for reliable in vivo dosing (10-20 mg/kg, p.o.) and in vitro assay compatibility. Co-crystallized with MMP-13 (PDB 3WV3), it provides a validated structural template for rational design.

Molecular Formula C24H19N3Na2O6S
Molecular Weight 523.5 g/mol
Cat. No. B1436100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT 26c disodium salt
Molecular FormulaC24H19N3Na2O6S
Molecular Weight523.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC(=O)C2=NC(=O)C3=C([N-]2)SC=C3COCC4=CC=C(C=C4)C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C24H21N3O6S.2Na/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31;;/h2-9,13H,10-12H2,1H3,(H3,25,26,27,28,29,30,31);;/q;2*+1/p-2
InChIKeyMJSVEIMIMXVRNJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





T 26c Disodium Salt: A Picomolar Potency MMP13 Inhibitor with >2600‑Fold Selectivity


T 26c disodium salt (CAS 869298‑22‑6) is a thieno[2,3‑d]pyrimidin‑4‑one‑based small molecule that acts as a highly potent and selective inhibitor of matrix metalloproteinase‑13 (MMP‑13, collagenase‑3) [1]. It exhibits an IC₅₀ value of 6.9 pM against the human MMP‑13 catalytic domain and achieves >2,600‑fold selectivity over closely related MMP family members . The compound is orally bioavailable and has been co‑crystallised with MMP‑13, revealing a unique interaction with the S1″ hydrophobic specificity pocket that underpins its exceptional selectivity profile [2].

Why T 26c Disodium Salt Cannot Be Replaced by Other MMP13 Inhibitors


MMP‑13 inhibitors are not interchangeable due to vast differences in target potency, isoform selectivity, and functional tissue protection. Many widely used MMP‑13 probes, such as CL‑82198, exhibit micromolar IC₅₀ values and offer only moderate selectivity, while other advanced inhibitors like WAY‑170523 remain in the nanomolar range . The unique S1″ pocket engagement of T 26c disodium salt confers a >2,600‑fold selectivity window that is not replicated by earlier‑generation compounds, and its picomolar potency enables complete blockade of MMP‑13‑driven collagen degradation at concentrations where alternative inhibitors show residual activity [1]. Furthermore, the disodium salt formulation enhances aqueous solubility relative to the free acid, directly impacting ease of use in in vivo dosing and in vitro assay setups [2].

T 26c Disodium Salt: Head‑to‑Head Quantitative Differentiation Evidence


Picomolar MMP13 Potency vs. Micromolar and Nanomolar Alternatives

T 26c disodium salt inhibits human MMP‑13 with an IC₅₀ of 6.9 pM (0.0069 nM). In direct comparator analysis, this is ~460,000‑fold more potent than CL‑82198 (IC₅₀ = 3.2 μM) and ~2,500‑fold more potent than WAY‑170523 (IC₅₀ = 17 nM). Compared to the lead compound 44 from which T 26c was optimised (IC₅₀ = 12 nM), T 26c is ~1,700‑fold more potent [1].

MMP13 inhibition Osteoarthritis Collagen degradation Potency comparison

Unmatched MMP13 Selectivity: >2,600‑Fold over MMP‑1, ‑2, ‑3, ‑7, ‑8, ‑9, ‑10, and ‑14

T 26c disodium salt exhibits >2,600‑fold selectivity for MMP‑13 over related MMPs. Quantitative profiling shows IC₅₀ values of ≥18 nM against MMP‑1, ‑2, ‑3, ‑7, ‑8, ‑9, ‑10, and ‑14, translating to a selectivity index of >2,600 (18 nM ÷ 0.0069 nM). In contrast, WAY‑170523 shows ~1,000‑fold lower absolute selectivity (IC₅₀ = 17 nM vs. >580‑fold over MMP‑1 and 56‑fold over MMP‑9), and CL‑82198 demonstrates only moderate selectivity with residual activity against other MMPs [1].

MMP selectivity Isoform profiling Off‑target avoidance Collagenase specificity

Functional Cartilage Protection: 87.4% Inhibition of Collagen Degradation at 0.1 μM

In IL‑1β and oncostatin M‑stimulated bovine nasal septum cartilage explants, T 26c disodium salt at 0.1 μM inhibits collagen degradation by 87.4%. By comparison, CL‑82198 achieves 89% inhibition only at 10 μg/mL (approximately 30 μM), a concentration 300‑fold higher, while WAY‑170523 exhibits <50% inhibition at 1 μM in similar cartilage explant models. T 26c disodium salt is the only commercially available MMP‑13 inhibitor that combines picomolar biochemical potency with near‑complete functional blockade of pathological collagenolysis at sub‑micromolar concentrations [1][2].

Cartilage explant assay Collagen type II degradation Osteoarthritis model Ex vivo efficacy

Oral Bioavailability and Enhanced Solubility vs. Free Acid Form

T 26c disodium salt is orally bioavailable across multiple preclinical species, with effective oral doses of 10–20 mg/kg. The disodium salt formulation improves aqueous solubility compared to the free acid (T‑26c), facilitating preparation of dosing solutions and reducing the need for high DMSO concentrations in in vitro assays. This is a critical differentiator from structurally related MMP‑13 inhibitors that either lack oral bioavailability (e.g., many hydroxamate‑based inhibitors) or require specialised formulation approaches for in vivo use [1][2].

Oral bioavailability Pharmacokinetics Formulation advantage Disodium salt

T 26c Disodium Salt: Prioritised Research and Industrial Application Scenarios


Disease‑Modifying Osteoarthritis Drug Discovery: In Vivo Proof‑of‑Concept Studies

T 26c disodium salt is the premier tool compound for evaluating MMP‑13 inhibition as a disease‑modifying strategy in osteoarthritis. Its oral bioavailability (10–20 mg/kg) and picomolar potency enable chronic dosing in rodent surgical OA models without formulation complexity. The >2,600‑fold selectivity ensures that observed cartilage‑protective effects can be attributed specifically to MMP‑13 blockade rather than off‑target MMP inhibition [1][2].

Selective Chemical Probe for MMP‑13 Target Validation in Oncology and Fibrosis

In oncology and fibrosis research, where MMP‑13 promotes invasion, metastasis, and extracellular matrix remodelling, T 26c disodium salt provides unequivocal target validation. Its selectivity profile (IC₅₀ ≥18 nM for all other tested MMPs) eliminates the confounding inhibition of MMP‑2, ‑9, and ‑14 that confounds studies using broad‑spectrum inhibitors like GM6001 or marimastat .

Cartilage Explant and 3D Chondrocyte Culture Assays for Mechanistic Studies

The 87.4% inhibition of IL‑1β/oncostatin M‑induced collagen degradation at 0.1 μM makes T 26c disodium salt the optimal positive control for ex vivo cartilage protection assays. Its low effective concentration minimises DMSO carryover artifacts and enables co‑treatment studies with other pathway modulators without solubility interference .

Structural Biology and Fragment‑Based Drug Design: S1″ Pocket Engagement

The co‑crystal structure of T‑26c bound to MMP‑13 (PDB 3WV3) provides a validated template for structure‑based design of next‑generation MMP‑13 inhibitors. The unique S1″ pocket interaction of the carboxybenzene moiety represents a selectivity handle not exploited by earlier inhibitors, making T 26c disodium salt the reference ligand for virtual screening and pharmacophore modelling campaigns [3].

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